molecular formula C7H8N2S B6162397 2,6-dimethylimidazo[2,1-b][1,3]thiazole CAS No. 102410-24-2

2,6-dimethylimidazo[2,1-b][1,3]thiazole

Cat. No.: B6162397
CAS No.: 102410-24-2
M. Wt: 152.22 g/mol
InChI Key: VWHQYKUWPFOEHP-UHFFFAOYSA-N
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Description

2,6-dimethylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that features both imidazole and thiazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethylimidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with acetone in the presence of a strong acid, such as hydrochloric acid, to form the desired product . The reaction conditions often require controlled temperatures and prolonged reaction times to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

2,6-dimethylimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives.

Scientific Research Applications

2,6-dimethylimidazo[2,1-b][1,3]thiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-dimethylimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit key enzymes or disrupt cellular processes essential for microbial survival. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[2,1-b][1,3]thiazole derivatives and related heterocycles such as imidazo[1,2-a]pyridines and thiazolopyridines .

Uniqueness

2,6-dimethylimidazo[2,1-b][1,3]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

102410-24-2

Molecular Formula

C7H8N2S

Molecular Weight

152.22 g/mol

IUPAC Name

2,6-dimethylimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C7H8N2S/c1-5-3-9-4-6(2)10-7(9)8-5/h3-4H,1-2H3

InChI Key

VWHQYKUWPFOEHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(SC2=N1)C

Purity

95

Origin of Product

United States

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